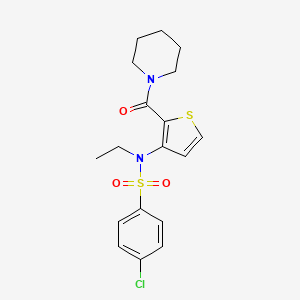

4-chloro-N-ethyl-N-(2-(piperidine-1-carbonyl)thiophen-3-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

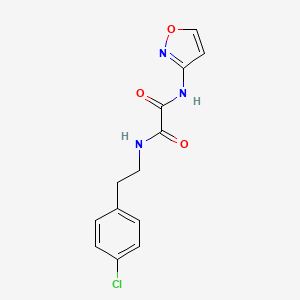

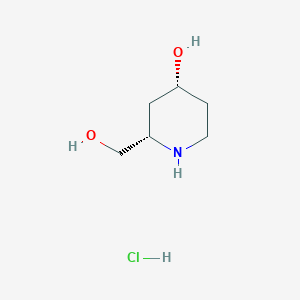

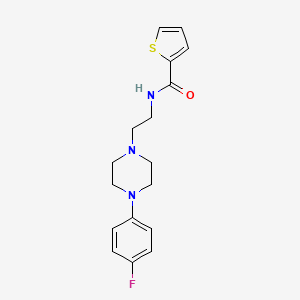

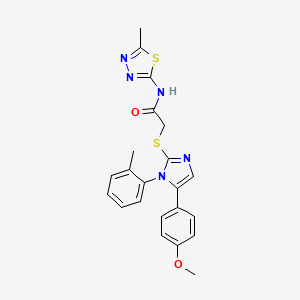

The compound “4-chloro-N-ethyl-N-(2-(piperidine-1-carbonyl)thiophen-3-yl)benzenesulfonamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many biologically active compounds . The piperidine ring is a five-membered ring with one nitrogen atom . This compound also contains a thiophen group, a benzenesulfonamide group, and a chloro group .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The piperidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The presence of the chloro group, ethyl group, and benzenesulfonamide group further adds to the complexity of the molecule .Aplicaciones Científicas De Investigación

Fentanyl-related Designer Drugs Study

A study on fentanyl-related designer drugs, specifically W-18 and W-15, found these compounds to lack appreciable opioid activity both in vitro and in vivo. Despite being chemically related to potent opioid agonists like fentanyl, W-18 and W-15 showed no detectable activity at μ, δ, κ, and nociceptin opioid receptors, and no significant activity at known targets for psychoactive drugs. This challenges the notion that these compounds are potent opioid agonists, highlighting the complexity of predicting pharmacological activity based solely on structural similarity (Huang et al., 2017).

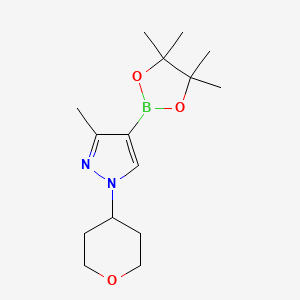

Carbonic Anhydrase Inhibitors

Another area of research involves the synthesis and pharmacological assessment of novel benzenesulfonamide derivatives as carbonic anhydrase (CA) inhibitors. These compounds were tested against various human isoforms of carbonic anhydrase (hCA), showing low nanomolar inhibitory action against hCA II and demonstrating potential as anticonvulsant agents. Some derivatives displayed effective seizure protection in animal models, suggesting their utility in treating conditions like epilepsy (Mishra et al., 2017).

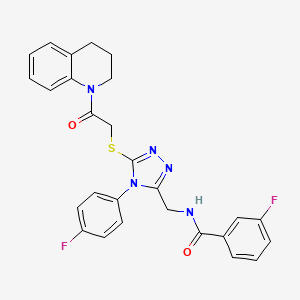

Sulfonamide-based CA IX Inhibitors

The discovery of benzenesulfonamides incorporating 1,3,5-triazine moieties as inhibitors of carbonic anhydrase isoforms, particularly hCA IX, is notable for its implications in cancer research. These compounds demonstrated potent inhibitory action against hCA IX, a target of interest for anticancer and antimetastatic agents, showcasing the potential of sulfonamide derivatives in developing new cancer therapies (Lolak et al., 2019).

Phospholipase A2 Inhibitors

Research on substituted benzenesulfonamides as potent inhibitors of membrane-bound phospholipase A2 highlights their potential in reducing myocardial infarction size in animal models. This suggests their applicability in cardiovascular disease treatment, demonstrating the therapeutic versatility of benzenesulfonamide derivatives (Oinuma et al., 1991).

Propiedades

IUPAC Name |

4-chloro-N-ethyl-N-[2-(piperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O3S2/c1-2-21(26(23,24)15-8-6-14(19)7-9-15)16-10-13-25-17(16)18(22)20-11-4-3-5-12-20/h6-10,13H,2-5,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKDUBKDEFWNLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=C(SC=C1)C(=O)N2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2756123.png)

![1-(4-methoxyphenyl)-5-oxo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B2756129.png)

![3-(4-methylbenzyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2756134.png)

![N-[cyano(2,4-difluorophenyl)methyl]-4-(2-methyl-1H-imidazol-1-yl)butanamide](/img/structure/B2756138.png)